N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide is a complex organic compound featuring both amide and phosphinic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide typically involves the reaction of dihexylamine with P,P-diphenylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide or phosphinic groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphinic group may act as a mimic of phosphate, interfering with phosphorylation processes in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dihexylphosphinic amide
- P,P-Diphenylphosphinic acid
- N,N-Dihexylcarbamoyl chloride
Uniqueness
N-(Dihexylcarbamoyl)-P,P-diphenylphosphinic amide is unique due to the presence of both dihexylcarbamoyl and diphenylphosphinic groups. This dual functionality imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
922712-21-8 |
---|---|
Molecular Formula |
C25H37N2O2P |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-diphenylphosphoryl-1,1-dihexylurea |
InChI |
InChI=1S/C25H37N2O2P/c1-3-5-7-15-21-27(22-16-8-6-4-2)25(28)26-30(29,23-17-11-9-12-18-23)24-19-13-10-14-20-24/h9-14,17-20H,3-8,15-16,21-22H2,1-2H3,(H,26,28,29) |
InChI Key |
XMCZIIOHZUFJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.